

An In-depth Technical Guide to the Biological Activity of TCS 2314

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Compound of Interest		
Compound Name:	TCS 2314	
Cat. No.:	B1681249	Get Quote

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Core Compound Summary

TCS 2314 is a potent and selective small-molecule antagonist of the integrin very late antigen-4 (VLA-4), also known as $\alpha 4\beta 1.[1][2][3][4][5]$ Its primary biological activity is the inhibition of VLA-4-mediated cell adhesion, which plays a crucial role in the inflammatory cascade by preventing the activation and recruitment of leukocytes to sites of inflammation.

Quantitative Data Presentation

The primary inhibitory activity of **TCS 2314** has been quantified by its half-maximal inhibitory concentration (IC50). While extensive quantitative data such as binding affinity (Kd) and specific dose-response curves for **TCS 2314** are not readily available in the public domain, the available data from its initial discovery and commercial suppliers are summarized below.

Parameter	Value	Target	Assay Type	Reference
IC50	4.4 nM	Human VLA-4	Cell-based adhesion assay	
IC50	5.4 nM	Human VLA-4	Cell/protein or protein/protein binding assay	



Selectivity Profile of Compound 14e (TCS 2314)

The original discovery publication for a compound identified as "14e," which is understood to be **TCS 2314**, provides crucial selectivity data against other integrins. This high selectivity for VLA-4 is a key characteristic of its pharmacological profile.

Integrin Target	IC50 (nM)	Fold Selectivity vs. VLA-4 (α4β1)
VLA-4 (α4β1)	5.4	-
αLβ2	>10000	>1850
α4β7	230	42.6
αΙΙbβ3	>10000	>1850

Data from Muro F, et al. (2009).

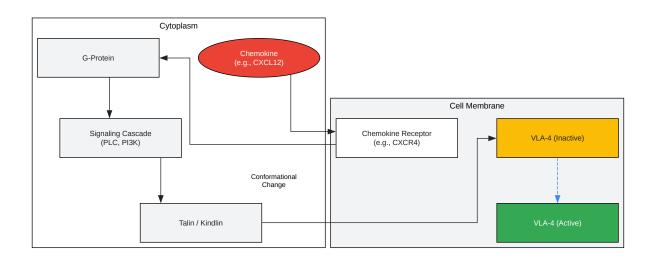
Signaling Pathways

TCS 2314, as a VLA-4 antagonist, modulates intracellular signaling pathways that are critical for cell adhesion, migration, and survival. VLA-4 signaling is bidirectional, encompassing both "inside-out" and "outside-in" pathways.

"Inside-Out" Signaling: VLA-4 Activation

"Inside-out" signaling refers to the intracellular events that lead to a conformational change in the VLA-4 integrin, increasing its affinity for its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin. This process is initiated by cellular activation through other surface receptors, like chemokine or antigen receptors. **TCS 2314** does not directly interfere with this activation cascade but rather blocks the subsequent binding of the activated VLA-4 to its ligands.





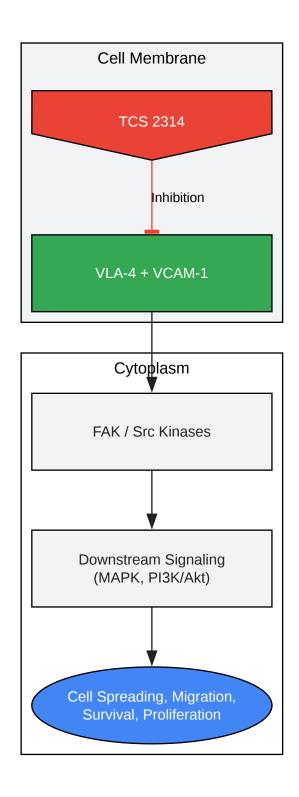
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VLA-4 "Inside-Out" Activation Pathway

"Outside-In" Signaling: Post-Ligand Binding Events

"Outside-in" signaling is initiated upon the binding of VLA-4 to its ligands. This engagement triggers a cascade of intracellular events that influence cell behavior, including cell spreading, migration, proliferation, and survival. By blocking the initial ligand binding, **TCS 2314** effectively prevents the initiation of this "outside-in" signaling cascade.





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Inhibition of VLA-4 "Outside-In" Signaling by TCS 2314

Experimental Protocols



The primary method for evaluating the biological activity of VLA-4 antagonists like **TCS 2314** is the in vitro leukocyte-endothelium adhesion assay. This assay mimics the physiological process of leukocyte attachment to the vascular endothelium.

Leukocyte-Endothelium Adhesion Assay

Objective: To quantify the inhibition of leukocyte adhesion to endothelial cells by TCS 2314.

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- · Cells:
 - Human Umbilical Vein Endothelial Cells (HUVECs)
 - Leukocyte cell line (e.g., Jurkat, U937) or primary leukocytes
- · Reagents:
 - TCS 2314
 - Cell culture media (e.g., EGM-2 for HUVECs, RPMI-1640 for leukocytes)
 - Fetal Bovine Serum (FBS)
 - Penicillin-Streptomycin
 - Trypsin-EDTA
 - Bovine Serum Albumin (BSA)
 - Tumor Necrosis Factor-alpha (TNF-α)
 - Calcein-AM (or other fluorescent cell stain)
 - Phosphate Buffered Saline (PBS)
 - Lysis Buffer
- Equipment:



- 96-well black, clear-bottom tissue culture plates
- CO2 incubator (37°C, 5% CO2)
- Fluorescence microplate reader
- Inverted microscope

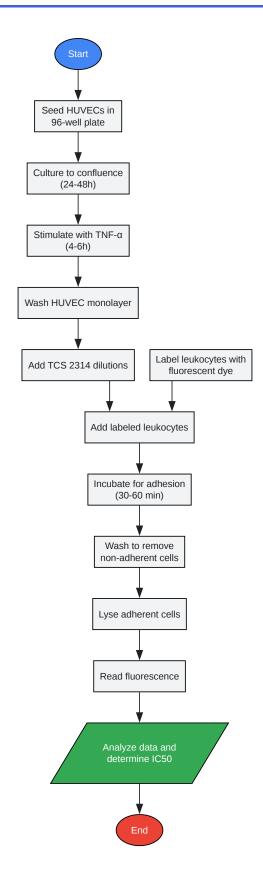
Methodology:

- Endothelial Cell Monolayer Preparation:
 - 1. Seed HUVECs into a 96-well plate at a density that will result in a confluent monolayer within 24-48 hours.
 - 2. Culture the HUVECs in EGM-2 medium in a CO2 incubator.
 - 3. Once confluent, treat the HUVEC monolayer with TNF- α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of VCAM-1.
- Leukocyte Preparation and Labeling:
 - Culture the leukocyte cell line in RPMI-1640 supplemented with 10% FBS and penicillinstreptomycin.
 - 2. Harvest the leukocytes and wash with serum-free medium.
 - 3. Resuspend the cells in serum-free medium containing Calcein-AM (e.g., 5 μ M) and incubate for 30 minutes at 37°C to fluorescently label the cells.
 - 4. Wash the labeled leukocytes twice with serum-free medium to remove excess dye.
 - 5. Resuspend the labeled leukocytes in adhesion buffer (e.g., RPMI-1640 with 0.1% BSA).
- Adhesion Assay:
 - 1. Wash the TNF- α -stimulated HUVEC monolayer with adhesion buffer.
 - 2. Prepare serial dilutions of **TCS 2314** in adhesion buffer.



- Add the TCS 2314 dilutions or vehicle control to the wells containing the HUVEC monolayer.
- 4. Add the fluorescently labeled leukocyte suspension to each well.
- 5. Incubate the plate for 30-60 minutes at 37°C in a CO2 incubator to allow for leukocyte adhesion.
- · Quantification of Adhesion:
 - 1. Gently wash the wells with pre-warmed PBS to remove non-adherent leukocytes. Repeat the wash 2-3 times.
 - 2. Add lysis buffer to each well to lyse the adherent cells and release the fluorescent dye.
 - 3. Measure the fluorescence intensity in each well using a fluorescence microplate reader (e.g., excitation/emission of ~485/520 nm for Calcein-AM).
- Data Analysis:
 - 1. Calculate the percentage of adhesion for each concentration of **TCS 2314** relative to the vehicle control.
 - 2. Plot the percentage of adhesion against the log concentration of **TCS 2314** to generate a dose-response curve.
 - 3. Determine the IC50 value from the dose-response curve using non-linear regression analysis.





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Workflow for Leukocyte-Endothelium Adhesion Assay



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References

- 1. researchgate.net [researchgate.net]
- 2. VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects -PMC [pmc.ncbi.nlm.nih.gov]
- 3. AID 702 Dose-Response of Allosteric Antagonists for the VLA-4 Integrin PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. medkoo.com [medkoo.com]
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